Cas no 1706428-08-1 (methyl 2-amino-3-((1-methyl-1H-imidazol-2-yl)thio)butanoate)

Methyl 2-amino-3-((1-methyl-1H-imidazol-2-yl)thio)butanoate is a sulfur-containing amino acid derivative featuring a 1-methylimidazole thioether moiety. This compound is of interest in medicinal and synthetic chemistry due to its unique structural features, combining a chiral amino ester with a heterocyclic thioether group. The presence of the imidazole ring enhances its potential as a building block for biologically active molecules, particularly in the development of enzyme inhibitors or metal-chelating agents. The methyl ester group improves solubility in organic solvents, facilitating further synthetic modifications. Its stereocenter allows for enantioselective applications, making it valuable in asymmetric synthesis and pharmaceutical research.
methyl 2-amino-3-((1-methyl-1H-imidazol-2-yl)thio)butanoate structure
1706428-08-1 structure
Product name:methyl 2-amino-3-((1-methyl-1H-imidazol-2-yl)thio)butanoate
CAS No:1706428-08-1
MF:C9H15N3O2S
MW:229.299300432205
MDL:MFCD28126728
CID:5580262
PubChem ID:86263216

methyl 2-amino-3-((1-methyl-1H-imidazol-2-yl)thio)butanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-amino-3-((1-methyl-1H-imidazol-2-yl)thio)butanoate
    • Butanoic acid, 2-amino-3-[(1-methyl-1H-imidazol-2-yl)thio]-, methyl ester
    • MDL: MFCD28126728
    • Inchi: 1S/C9H15N3O2S/c1-6(7(10)8(13)14-3)15-9-11-4-5-12(9)2/h4-7H,10H2,1-3H3
    • InChI Key: VXAUTJVHKJCFFV-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C(N)C(SC1N(C)C=CN=1)C

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • Boiling Point: 364.0±52.0 °C(Predicted)
  • pka: 5.77±0.33(Predicted)

methyl 2-amino-3-((1-methyl-1H-imidazol-2-yl)thio)butanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-240587-0.5g
methyl 2-amino-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]butanoate
1706428-08-1 95%
0.5g
$1152.0 2024-06-19
Life Chemicals
F2167-2304-0.5g
methyl 2-amino-3-((1-methyl-1H-imidazol-2-yl)thio)butanoate
1706428-08-1 95%+
0.5g
$551.0 2023-09-06
Life Chemicals
F2167-2304-10g
methyl 2-amino-3-((1-methyl-1H-imidazol-2-yl)thio)butanoate
1706428-08-1 95%+
10g
$2436.0 2023-09-06
Enamine
EN300-240587-0.1g
methyl 2-amino-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]butanoate
1706428-08-1 95%
0.1g
$1056.0 2024-06-19
Enamine
EN300-240587-5g
methyl 2-amino-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]butanoate
1706428-08-1
5g
$3479.0 2023-09-15
Enamine
EN300-240587-1g
methyl 2-amino-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]butanoate
1706428-08-1
1g
$1200.0 2023-09-15
Enamine
EN300-240587-10.0g
methyl 2-amino-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]butanoate
1706428-08-1 95%
10.0g
$5159.0 2024-06-19
Enamine
EN300-240587-2.5g
methyl 2-amino-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]butanoate
1706428-08-1 95%
2.5g
$2351.0 2024-06-19
Enamine
EN300-240587-1.0g
methyl 2-amino-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]butanoate
1706428-08-1 95%
1.0g
$1200.0 2024-06-19
Life Chemicals
F2167-2304-0.25g
methyl 2-amino-3-((1-methyl-1H-imidazol-2-yl)thio)butanoate
1706428-08-1 95%+
0.25g
$523.0 2023-09-06

Additional information on methyl 2-amino-3-((1-methyl-1H-imidazol-2-yl)thio)butanoate

Methyl 2-Amino-3-((1-Methyl-1H-Imidazol-2-Yl)Thio)Butanoate: A Comprehensive Overview

Methyl 2-amino-3-((1-methyl-1H-imidazol-2-yl)thio)butanoate, with CAS No. 1706428-08-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an imidazole ring with a thioether functional group and an amino acid derivative. The methyl 2-amino moiety plays a crucial role in its chemical reactivity and biological activity, making it a valuable molecule for both academic research and industrial applications.

The synthesis of methyl 2-amino-3-((1-methyl-1H-imidazol-2-yl)thio)butanoate involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. The imidazole ring is a key structural component, contributing to the compound's stability and reactivity. Recent studies have highlighted the importance of this heterocyclic structure in various biochemical pathways, particularly in the modulation of enzyme activity and receptor binding.

In terms of applications, methyl 2-amino-3-((1-methyl-1H-imidazol-2-yl)thio)butanoate has shown promise in the development of novel therapeutic agents. Its ability to act as a thioether-containing amino acid derivative makes it an ideal candidate for exploring its role in protein synthesis and enzyme inhibition. Researchers have also investigated its potential as a building block for peptide synthesis, where its unique functional groups can be exploited to create complex biomolecules with tailored functionalities.

Recent advancements in computational chemistry have enabled detailed studies of the molecular properties of methyl 2-amino-3-((1-methyl-1H-imidazol-2-Yl)thio)butanoate. Quantum mechanical calculations have provided insights into its electronic structure, which is critical for understanding its reactivity and interaction with biological systems. These studies have revealed that the methyl group attached to the imidazole ring significantly influences the compound's electronic distribution, enhancing its ability to participate in hydrogen bonding and other non-covalent interactions.

The biological activity of methyl 2-amino-3-( (1-methyl - 1H - imidazol - 2 - yl ) thio ) butanoate has been extensively studied in vitro and in vivo models. Experimental results indicate that this compound exhibits potent inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of key enzymes such as kinases and proteases, making it a potential lead compound for drug discovery programs targeting various diseases, including cancer and inflammatory disorders.

Moreover, the thioether group present in the molecule has been identified as a critical determinant of its pharmacokinetic properties. Studies have demonstrated that this functional group enhances the compound's bioavailability and stability within biological systems. These findings underscore the importance of rational design strategies in optimizing drug candidates with desired pharmacokinetic profiles.

In conclusion, methyl 2-amino -3-( (1-methyl - 1H - imidazol - 2 - yl ) thio ) butanoate represents a versatile molecule with significant potential in both chemical synthesis and biomedical research. Its unique structure, combined with recent advances in computational modeling and experimental techniques, continues to drive innovative applications across diverse scientific disciplines. As research into this compound progresses, it is anticipated that new insights will emerge, further solidifying its role as an essential tool in modern chemistry and pharmacology.

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